molecular formula C11H12IN3O B8521369 N-[4-iodo-1H-indazol-3-yl]butanamide

N-[4-iodo-1H-indazol-3-yl]butanamide

Cat. No.: B8521369
M. Wt: 329.14 g/mol
InChI Key: GVMSSASBWGBNMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-iodo-1H-indazol-3-yl]butanamide is a useful research compound. Its molecular formula is C11H12IN3O and its molecular weight is 329.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H12IN3O

Molecular Weight

329.14 g/mol

IUPAC Name

N-(4-iodo-1H-indazol-3-yl)butanamide

InChI

InChI=1S/C11H12IN3O/c1-2-4-9(16)13-11-10-7(12)5-3-6-8(10)14-15-11/h3,5-6H,2,4H2,1H3,(H2,13,14,15,16)

InChI Key

GVMSSASBWGBNMJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=NNC2=C1C(=CC=C2)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.20 cm3 of butyryl chloride is added to 500 mg of 4-iodo-1H-indazole-3-amine, described previously, in 15 cm3 of pyridine, and cooled to about 5° C. The reaction medium is allowed to return to about 19° C. over 50 hours. The reaction medium is evaporated under reduced pressure (2 kPa; 50° C.). The residue is taken up in 15 cm3 of ethyl acetate, 15 cm3 of tetrahydrofuran and 15 cm3 of distilled water. The organic phase is dried over magnesium sulphate and then filtered through a sinter funnel and evaporated under reduced pressure (2 kPa; 50° C.). The residue is taken up in 15 cm3 of dichloromethane and filtered. The insoluble material is taken up in 10 cm3 of methanol and filtered off and the filtrate is evaporated under reduced pressure, to give after drying (90 Pa; 50° C.), 70 mg of N-[4-iodo-1H-indazol-3-yl]butanamide in the form of an off-white solid.
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two

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